N~2~-(2-methoxyphenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine
Description
Quinazolin-4-one derivatives, including N2-(2-methoxyphenyl)-N4-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine, are recognized for their wide synthetic and pharmacological potential. They are significant in organic, medicinal, and pharmaceutical chemistry due to their diverse biological activities and synthetic versatility (Vaskevych, Dekhtyar, & Vovk, 2023).
Synthesis Analysis
Recent advancements in the synthesis of quinazolines highlight the importance of transition-metal-free methods for constructing biologically active heterocycles. These methodologies offer green, sustainable alternatives for synthesizing quinazoline derivatives, emphasizing atom efficiency and mild reaction conditions (Tamatam & Shin, 2023).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is critical for their biological activity. Structural and electronic effects significantly influence the regio- and stereoselectivity of cyclizations, crucial for constructing complex polyheterocyclic structures. Understanding these effects is essential for designing compounds with desired biological properties (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclizations, which are pivotal for creating fused pyrimidine systems. These reactions are driven by the combination of endocyclic amidine (or related) and exocyclic unsaturated moieties, offering a toolkit for constructing saturated N- and N,S-heterocycles (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
While the reviewed articles do not specifically address the physical properties of N2-(2-methoxyphenyl)-N4-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine, quinazoline derivatives' physical properties generally include solubility, melting points, and crystalline structures, which are influenced by their molecular frameworks and substituents.
Chemical Properties Analysis
Quinazoline derivatives' chemical properties are profoundly affected by their heterocyclic core and functional groups. These properties include reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to nitrogen atoms, and potential for forming hydrogen bonds and other non-covalent interactions, critical for biological activities (Vaskevych, Dekhtyar, & Vovk, 2023).
properties
IUPAC Name |
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-18-11-5-4-10-17(18)23-20-22-16-9-3-2-8-15(16)19(24-20)21-13-14-7-6-12-26-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMOXGHFZNWGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.